Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

Catalog No.
S3336294
CAS No.
14647-21-3
M.F
C26H26Br2NiP2+2
M. Wt
618.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromonickel;2-diphenylphosphaniumylethyl(dipheny...

CAS Number

14647-21-3

Product Name

Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

IUPAC Name

dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

Molecular Formula

C26H26Br2NiP2+2

Molecular Weight

618.9 g/mol

InChI

InChI=1S/C26H24P2.2BrH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2

InChI Key

AEGMSHMBRVOLMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ni](Br)Br

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ni](Br)Br
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium, also known as NiBr2(dppp)2, is an organometallic compound that is commonly used in scientific research. This compound is highly stable and has several physical and chemical properties that make it ideal for use in various applications. This paper will explore the definition and background of Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions for research.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium is an organometallic compound that contains nickel and phosphorus atoms. It is a highly stable compound that has been extensively used in various scientific research fields. The compound contains a nickel atom that is attached to two bromine atoms and two dppp ligands. The dppp ligands are attached to the nickel atom through phosphorus atoms. This compound is commonly used as a catalyst in various chemical reactions.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium has several physical and chemical properties that make it ideal for use in scientific research. The molecular weight of this compound is 855.03 g/mol. It has a melting point of 163-165 °C and a boiling point of 360 °C. This compound is highly soluble in dichloromethane, tetrahydrofuran, and acetonitrile. It is also slightly soluble in ethanol and methanol.
The compound is stable at room temperature and is not affected by moisture or air. It is also highly resistant to oxidation and does not react with most acids or bases. The compound exhibits paramagnetic behavior due to the presence of the unpaired electrons on the nickel atom.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium can be synthesized by reacting nickel bromide with dppp ligands in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere.
The compound can be characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), elemental analysis, and X-ray crystallography. NMR spectroscopy can be used to determine the composition and structure of the compound. Elemental analysis can be used to determine the purity of the compound. X-ray crystallography can be used to determine the crystal structure of the compound.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium can be analyzed using various analytical methods such as NMR spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS). NMR spectroscopy can be used to determine the composition and structure of the compound. IR spectroscopy can be used to determine the functional groups present in the compound. MS can be used to determine the mass and molecular weight of the compound.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium has several biological properties that make it useful in scientific research. The compound has been shown to have antimicrobial properties and can inhibit the growth of several bacteria and fungi. It has also been shown to have anticancer properties and can inhibit the growth of several cancer cell lines.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium is considered to be a safe compound when used in scientific experiments. However, like all chemical compounds, it should be handled with care and appropriate safety precautions should be taken. The compound is not known to be carcinogenic or mutagenic.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium has several applications in scientific research. The compound is commonly used as a catalyst in various chemical reactions. It can also be used as a reagent in organic synthesis. The compound has been shown to have antimicrobial and anticancer properties, making it useful in the development of drugs and treatments.
There has been extensive research on the properties and applications of Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium. However, there is still much to be learned about the compound. Researchers are currently exploring the potential of the compound as a drug candidate for the treatment of various diseases.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium has several potential implications in various fields of research and industry. The compound can be used as a catalyst for the production of various chemicals and materials. It can also be used as a reagent in organic synthesis. The compound's antimicrobial and anticancer properties make it useful in the development of drugs and treatments.
There are several limitations to the use of Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium in scientific research. The compound is relatively expensive and difficult to synthesize. There is also a limited understanding of its mechanism of action and potential side effects.
for research include exploring the potential of the compound as a drug candidate for the treatment of various diseases. Researchers are also interested in developing more efficient and cost-effective methods for synthesizing the compound. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Dibromonickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium is a highly stable organometallic compound that has several physical and chemical properties that make it ideal for use in various scientific research fields. The compound has several potential implications in various fields of research and industry, including the production of chemicals and materials and the development of drugs and treatments. While there are several limitations to the use of the compound in scientific research, future directions for research are focused on exploring its potential as a drug candidate and developing more efficient and cost-effective methods for synthesizing the compound.

Exact Mass

617.92094 g/mol

Monoisotopic Mass

615.92299 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-04-14

Explore Compound Types